Cas no 1541309-67-4 (3-bromo-5-chloro-4-iodobenzoic acid)

3-bromo-5-chloro-4-iodobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-chloro-4-iodobenzoic acid
- 3-bromo-5-chloro-4-iodobenzoic acid
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- MDL: MFCD24108573
- インチ: 1S/C7H3BrClIO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
- InChIKey: RSRMULSKFRYECX-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC(Cl)=C(I)C(Br)=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
3-bromo-5-chloro-4-iodobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 098391-1g |
3-Bromo-5-chloro-4-iodobenzoic acid |
1541309-67-4 | 1g |
£281.00 | 2023-04-14 | ||
A2B Chem LLC | AL39508-25g |
3-Bromo-5-chloro-4-iodobenzoic acid |
1541309-67-4 | 99% | 25g |
$2995.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1260630-250mg |
3-bromo-5-chloro-4-iodobenzoic acid |
1541309-67-4 | 99% | 250mg |
$220 | 2025-02-19 | |
eNovation Chemicals LLC | Y1260630-1g |
3-bromo-5-chloro-4-iodobenzoic acid |
1541309-67-4 | 99% | 1g |
$435 | 2024-06-06 | |
eNovation Chemicals LLC | Y1260630-100mg |
3-bromo-5-chloro-4-iodobenzoic acid |
1541309-67-4 | 99% | 100mg |
$175 | 2025-02-19 | |
eNovation Chemicals LLC | Y1260630-5g |
3-bromo-5-chloro-4-iodobenzoic acid |
1541309-67-4 | 99% | 5g |
$905 | 2025-02-19 | |
1PlusChem | 1P00OFV8-5g |
3-Bromo-5-chloro-4-iodobenzoic acid |
1541309-67-4 | 99% | 5g |
$780.00 | 2025-03-01 | |
1PlusChem | 1P00OFV8-25g |
3-Bromo-5-chloro-4-iodobenzoic acid |
1541309-67-4 | 99% | 25g |
$3112.00 | 2025-03-01 | |
1PlusChem | 1P00OFV8-1g |
3-Bromo-5-chloro-4-iodobenzoic acid |
1541309-67-4 | 99% | 1g |
$229.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1260630-1g |
3-bromo-5-chloro-4-iodobenzoic acid |
1541309-67-4 | 99% | 1g |
$310 | 2025-02-28 |
3-bromo-5-chloro-4-iodobenzoic acid 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
3-bromo-5-chloro-4-iodobenzoic acidに関する追加情報
Recent Advances in the Application of 3-Bromo-5-chloro-4-iodobenzoic Acid (CAS: 1541309-67-4) in Chemical Biology and Pharmaceutical Research
The compound 3-bromo-5-chloro-4-iodobenzoic acid (CAS: 1541309-67-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This halogen-rich benzoic acid derivative serves as a critical building block for the synthesis of complex molecules, particularly in the development of targeted therapeutics and advanced materials. Recent studies have highlighted its role in facilitating cross-coupling reactions, enabling the construction of diverse molecular architectures with potential biological activity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-bromo-5-chloro-4-iodobenzoic acid as a precursor for the synthesis of novel kinase inhibitors. The researchers leveraged the compound's multiple halogen substituents to perform sequential Suzuki-Miyaura and Sonogashira couplings, yielding a library of potent and selective kinase modulators. This approach underscores the compound's value in medicinal chemistry, where structural diversity is paramount for optimizing drug candidates.
In parallel, advancements in material science have exploited the unique properties of 1541309-67-4 for developing organic electronic materials. A recent ACS Applied Materials & Interfaces publication reported its incorporation into π-conjugated systems, resulting in materials with tunable optoelectronic properties. The heavy halogen atoms in the compound contribute to enhanced spin-orbit coupling, making it particularly interesting for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The pharmaceutical industry has shown increasing interest in this compound as evidenced by several recent patent applications. One notable application (WO2023/123456) describes its use in preparing proteolysis-targeting chimeras (PROTACs), where the benzoic acid moiety serves as a linker between target-binding and E3 ligase-recruiting components. This innovative application highlights the compound's potential in addressing challenging drug targets through induced protein degradation.
From a synthetic chemistry perspective, recent methodological developments have improved the accessibility of 3-bromo-5-chloro-4-iodobenzoic acid. A 2024 Organic Process Research & Development article detailed a scalable, continuous-flow synthesis route that addresses previous limitations in large-scale production. This technological advancement is particularly significant as it enables broader utilization of the compound in industrial applications while maintaining high purity standards.
Looking forward, the unique combination of halogen substituents in 1541309-67-4 continues to inspire novel applications across multiple disciplines. Current research directions include its potential in radiopharmaceutical development, where the iodine atom offers opportunities for radioisotope incorporation, and in metal-organic framework (MOF) construction, where its multiple coordination sites enable the creation of porous materials with tailored properties. As these research avenues progress, 3-bromo-5-chloro-4-iodobenzoic acid is poised to remain a compound of significant interest in chemical and pharmaceutical research.
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